5-Bromo-2,3-difluoro-4-formylphenylboronic acid
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Overview
Description
5-Bromo-2,3-difluoro-4-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H4BBrF2O3 and a molecular weight of 264.82 g/mol . This compound is characterized by the presence of bromine, fluorine, and formyl functional groups attached to a phenyl ring, along with a boronic acid moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
It’s known that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then forms a new carbon-carbon bond .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with proteins and other biomolecules .
Pharmacokinetics
The pharmacokinetics of boronic acids, in general, can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids are known to have various biological effects, including antibacterial, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of 5-Bromo-2,3-difluoro-4-formylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of certain ions or molecules can either enhance or inhibit the activity of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-formylphenylboronic acid typically involves the bromination, fluorination, and formylation of a phenylboronic acid precursor. One common method includes the following steps:
Fluorination: The addition of fluorine atoms to specific positions on the phenyl ring.
Boronic Acid Formation: The final step involves converting the phenyl ring into a boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-formylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Formation of boronic acids or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted phenylboronic acids.
Scientific Research Applications
5-Bromo-2,3-difluoro-4-formylphenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceutical compounds and drug discovery research.
Industry: Applied in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but lacks the bromine and formyl groups.
3,5-Difluoro-4-formylphenylboronic acid: Similar but with different fluorine substitution pattern.
2,4-Difluoro-3-formylphenylboronic acid: Another isomer with different substitution positions.
Uniqueness
5-Bromo-2,3-difluoro-4-formylphenylboronic acid is unique due to the specific combination of bromine, fluorine, and formyl groups on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
(5-bromo-2,3-difluoro-4-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF2O3/c9-5-1-4(8(13)14)7(11)6(10)3(5)2-12/h1-2,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCJGFVJKNHBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)C=O)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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